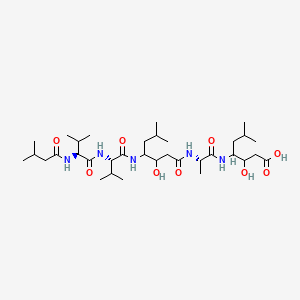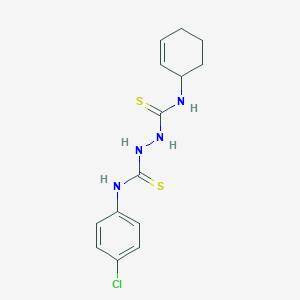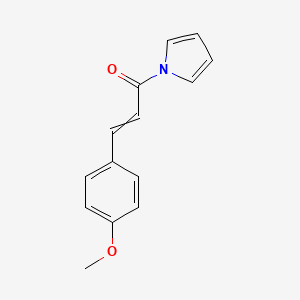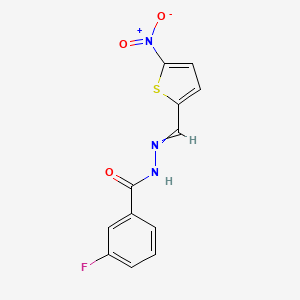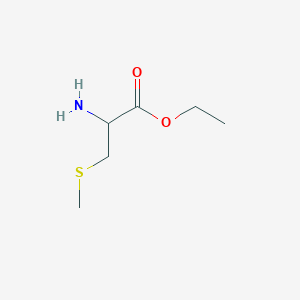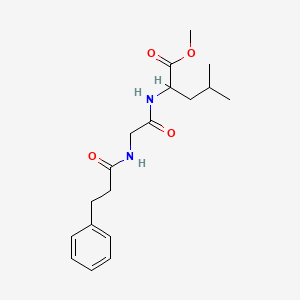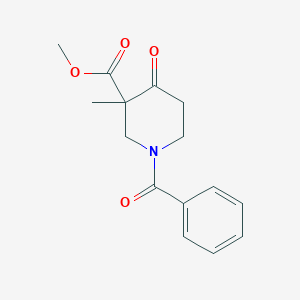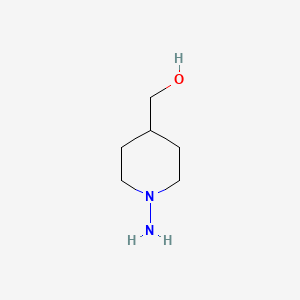![molecular formula C10H6F6O B12442856 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde CAS No. 1260878-79-2](/img/structure/B12442856.png)
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which undergoes a series of reactions including trifluoromethylation and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-[2,5-Bis(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2,5-Bis(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl groups and the aldehyde moiety, which confer distinct reactivity and properties compared to similar compounds. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
1260878-79-2 |
|---|---|
Molecular Formula |
C10H6F6O |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,4-5H,3H2 |
InChI Key |
VGZYUKBKRUURQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


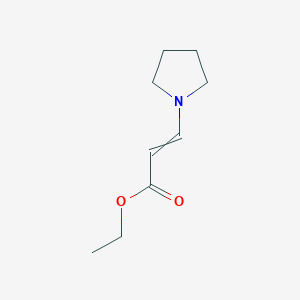
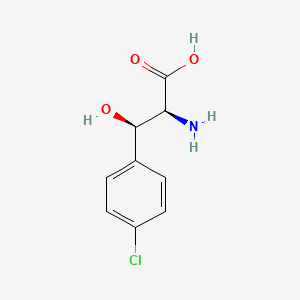
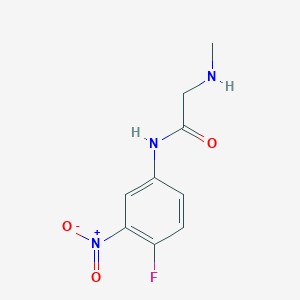
![1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442807.png)
